Product packaging for 2-((3-Methylbenzyl)thio)acetaldehyde(Cat. No.:)

2-((3-Methylbenzyl)thio)acetaldehyde

Cat. No.: B13642600
M. Wt: 180.27 g/mol
InChI Key: SBSMAJWZEHSZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Methylbenzyl)thio)acetaldehyde (CAS 1344303-29-2) is a sulfur-containing organic compound with the molecular formula C10H12OS and a molecular weight of 180.27 g/mol . This compound features a benzylthioether chain linked to an acetaldehyde functional group, a structure of high interest in medicinal chemistry for the synthesis of more complex heterocycles. While specific biological data for this exact molecule is limited in the public literature, its core structure is highly relevant in antibacterial research. Compounds based on the 2-(benzylthio)acetaldehyde scaffold serve as key synthetic intermediates for constructing pharmacologically active molecules, including quinazolinone derivatives investigated for their potent antitubercular activity . The mechanism of action for such related drug candidates can involve reductive activation by bacterial nitroreductase enzymes, leading to the disruption of mycobacterial growth . Researchers value this chemical for developing novel anti-infective agents, exploring structure-activity relationships (SAR), and as a versatile building block in organic synthesis, particularly for constructing sulfur-containing heterocycles and through reactions like conjugate additions . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12OS B13642600 2-((3-Methylbenzyl)thio)acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

2-[(3-methylphenyl)methylsulfanyl]acetaldehyde

InChI

InChI=1S/C10H12OS/c1-9-3-2-4-10(7-9)8-12-6-5-11/h2-5,7H,6,8H2,1H3

InChI Key

SBSMAJWZEHSZGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSCC=O

Origin of Product

United States

Mechanistic Investigations and Novel Synthetic Approaches to 2 3 Methylbenzyl Thio Acetaldehyde

Elucidation of Reaction Mechanisms for the Formation of 2-((3-Methylbenzyl)thio)acetaldehyde

The formation of the thioether linkage in this compound, typically arising from the reaction of a sulfur nucleophile like 3-methylbenzyl mercaptan with an acetaldehyde (B116499) equivalent, is governed by fundamental principles of reaction kinetics and thermodynamics. A thorough understanding of these principles is crucial for optimizing reaction conditions to achieve high yields and selectivity.

The formation of thioacetals and related thioethers is subject to kinetic and thermodynamic control, much like their oxygen-containing acetal (B89532) counterparts. rsc.org In the synthesis of this compound, the initial nucleophilic attack of the thiol on the aldehyde carbonyl group forms a hemithioacetal. This intermediate can then react further. The reaction conditions, such as temperature and time, can dictate whether the kinetically or thermodynamically favored product is dominant.

Kinetic control, typically favored at lower temperatures and shorter reaction times, yields the product that is formed fastest, meaning it has the lowest activation energy. nih.gov Conversely, thermodynamic control, achieved at higher temperatures with prolonged reaction times, allows the system to reach equilibrium, favoring the most stable product. researchgate.net For complex substrates, this can lead to different isomers or structural arrangements. rsc.org

Factors influencing the rate and equilibrium of thioacetalization include the acidity of the thiol (pKa), the electrophilicity of the aldehyde, and the stability of any intermediates. nih.gov The reaction is often catalyzed by acid, which protonates the aldehyde carbonyl, increasing its electrophilicity and accelerating the initial nucleophilic attack.

Table 1: Hypothetical Kinetic vs. Thermodynamic Product Distribution in a Related Thioacetalization Reaction

ConditionTemperature (°C)Time (h)Major ProductProduct Ratio (Kinetic:Thermodynamic)
Kinetic-2011,2-adduct (Hemithioacetal)95:5
Thermodynamic80241,1-adduct (Thioacetal)10:90

This interactive table illustrates how reaction conditions can shift the product outcome based on general principles of kinetic and thermodynamic control.

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for elucidating reaction mechanisms at a molecular level. By modeling the potential energy surface of the reaction between a thiol and an aldehyde, researchers can identify the structures of transition states and intermediates, calculate activation energies, and predict reaction pathways. researchgate.net

For the formation of the thioether bond in this compound, computational models can be used to:

Visualize the Transition State: Model the geometry of the atoms as the sulfur-carbon bond forms, providing insight into the steric and electronic factors that govern the reaction rate.

Calculate Activation Barriers: Determine the energy required to reach the transition state, which is directly related to the reaction kinetics. A lower activation barrier implies a faster reaction. nih.gov

Compare Reaction Pathways: In cases where multiple products are possible, DFT calculations can predict the lowest energy pathway, indicating the most likely mechanism and product under a given set of conditions. researchgate.net For instance, modeling can help understand the favorability of the initial hemithioacetal formation and its subsequent conversion steps. nih.gov

These computational insights are invaluable for designing experiments, selecting appropriate catalysts, and optimizing reaction conditions to favor the desired product formation.

Development of Stereoselective and Enantioselective Methodologies for this compound Derivatives

Introducing chirality into molecules is a central goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. Developing methods to control the stereochemistry of this compound derivatives is a key area of research.

Asymmetric catalysis offers the most efficient route to enantiomerically enriched compounds. Chiral thioethers can be synthesized using various catalytic systems, including biocatalysts and transition metal complexes with chiral ligands. rsc.org

Biocatalysis: Enzymes, such as ene-reductases (EREDs), have emerged as powerful catalysts for asymmetric synthesis. They can catalyze challenging reactions with high enantioselectivity under mild conditions. nih.gov For instance, an ERED could potentially catalyze the addition of a thiol to a prochiral vinyl sulfide (B99878), followed by an enantioselective hydrogen atom transfer to generate a chiral thioether with high enantiomeric excess (ee). nih.gov

Metal Catalysis: Transition metals like palladium, copper, and rhodium, when coordinated with chiral ligands, are highly effective in catalyzing asymmetric C-S bond formation. researchgate.net Chiral thioether-based ligands have proven particularly useful in this context, participating directly in the catalytic cycle to control the stereochemical outcome. rsc.org These systems can be applied to reactions such as the asymmetric allylic substitution or conjugate addition to generate chiral analogues of this compound.

Table 2: Comparison of Catalytic Systems for Asymmetric Thioether Synthesis

Catalyst TypeExampleKey FeaturesPotential ee (%)
BiocatalystEne-Reductase (ERED)High selectivity, mild conditions, environmentally friendly>99
Metal ComplexPd / Chiral Thioether LigandBroad substrate scope, high turnover numbers90-99
OrganocatalystChiral Sulfonium YlideMetal-free, tolerates diverse functional groups85-95

This interactive table summarizes potential catalytic approaches for the enantioselective synthesis of chiral thioether analogues.

When a molecule contains multiple stereocenters, controlling the relative configuration between them (diastereoselectivity) is crucial. Diastereoselective approaches to functionalized this compound scaffolds can be achieved through substrate control or catalyst-controlled tandem reactions.

A powerful strategy involves tandem reactions, where multiple bond-forming events occur in a single pot under the control of a single catalyst. For example, an organocatalytic tandem Michael addition-Henry reaction has been used to synthesize highly functionalized and enantioenriched thiochromanes, which are also sulfur-containing heterocycles. nih.gov A similar strategy could be envisioned for synthesizing complex derivatives of this compound. This might involve the reaction of 3-methylbenzyl mercaptan with a suitably functionalized α,β-unsaturated aldehyde in the presence of a chiral organocatalyst, which would control the stereochemistry of two newly formed stereocenters in a predictable manner.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes. acsgcipr.org

Key areas for implementing green chemistry include:

Solvent Selection: Replacing hazardous solvents with greener alternatives like water, ethanol, or newer bio-based solvents is a primary goal. Solvent selection guides can aid in choosing environmentally benign options. unibo.it

Alternative Energy Sources: Microwave-assisted synthesis and photo-organocatalysis can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org A photo-organocatalytic approach, for example, could enable the reaction to proceed efficiently under mild conditions using a simple light source. rsc.org

Catalysis: The use of catalytic rather than stoichiometric reagents minimizes waste. Biocatalysis and organocatalysis are particularly attractive from a green chemistry perspective as they avoid the use of toxic heavy metals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. Multicomponent reactions, where three or more reactants combine in a single step, often exhibit high atom economy and are a hallmark of green synthesis. rsc.org

By integrating these principles, the synthesis of this compound can be made safer, more efficient, and more sustainable.

Solvent-Free and Aqueous-Phase Reaction Conditions

The development of solvent-free and aqueous-phase reaction conditions for S-alkylation reactions represents a significant advancement in green chemistry. These approaches aim to reduce the environmental impact associated with the use of traditional organic solvents, which are often flammable, toxic, and contribute to pollution.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions have been successfully applied to the S-alkylation of various thiols with alkyl halides. jmaterenvironsci.com In a typical procedure, the thiol and the alkylating agent are mixed directly, often in the presence of a solid-supported catalyst, and the reaction is activated by conventional heating, microwave irradiation, or ultrasound. tandfonline.comtandfonline.com For the synthesis of this compound, this would involve the direct reaction of 3-methylbenzyl chloride or bromide with a suitable mercaptoacetaldehyde (B1617137) equivalent.

One effective catalyst for solvent-free S-alkylation is potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3). tandfonline.com This solid-supported catalyst provides a basic surface that facilitates the deprotonation of the thiol to the more nucleophilic thiolate, thereby accelerating the SN2 reaction. The use of microwave irradiation in conjunction with a solid-supported catalyst can dramatically reduce reaction times from hours to minutes. tandfonline.com

ReactantsCatalystConditionsReaction TimeYield
Thiophenol, 1-BromobutaneKF/Al2O3Solvent-free, Microwave (4W, 50°C)5 minHigh
Thiophenol, Benzyl (B1604629) BromideKF/Al2O3Solvent-free, Ultrasound30 minHigh
Thiophenol, 1-BromobutaneNoneSolvent-free, 100°C--

Aqueous-Phase Synthesis:

Water is an attractive solvent for chemical reactions due to its non-toxic, non-flammable, and abundant nature. The S-alkylation of thiols can be efficiently carried out in water, often with the aid of a base and sometimes a phase-transfer catalyst (PTC). sid.ir The base, such as potassium carbonate (K2CO3) or triethylamine (B128534) (Et3N), is crucial for generating the thiolate anion. sid.ir

In the context of synthesizing this compound, the reaction would involve mixing 3-methylbenzyl halide and a water-soluble mercaptoacetaldehyde precursor in water with a suitable base. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can be beneficial, especially if the reactants have low water solubility. The PTC facilitates the transfer of the thiolate anion from the aqueous phase to the organic phase (the alkyl halide), where the reaction occurs. researchgate.net

ThiolAlkyl HalideBase/CatalystConditionsYield
ThiophenolBenzyl ChlorideK2CO3Water, Room TempExcellent
ThiophenolBenzyl ChlorideEt3NWater, Room TempExcellent
Aliphatic/Aromatic ThiolsVarious Alkyl HalidesTBAOHAqueous solutionHigh

Catalyst Development for Enhanced Atom Economy

Phase-Transfer Catalysis (PTC):

Solid-Supported and Heterogeneous Catalysts:

The use of solid-supported catalysts, such as KF/Al2O3, offers several advantages for improving atom economy. tandfonline.comtandfonline.com These catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. This recyclability reduces catalyst waste and cost. Furthermore, solid-supported catalysts can often be used under solvent-free conditions, which significantly improves the green credentials of the synthesis. researchgate.net

More advanced heterogeneous catalysts, such as copper single-atom catalysts on mesoporous graphitic carbon nitride, have been developed for C-S cross-coupling reactions. researchgate.net These catalysts exhibit high efficiency, selectivity, and excellent resistance to thiol poisoning, allowing them to be recycled multiple times without a significant loss of activity. researchgate.net While typically used for aryl thioether synthesis, the principles of developing highly active and recyclable single-atom catalysts could be extended to S-alkylation reactions to further enhance atom economy.

Catalytic SystemKey AdvantagesRelevance to Atom Economy
Phase-Transfer Catalysis (PTC)Facilitates reactions in biphasic media, allows use of aqueous bases.Reduces organic solvent use, enables use of simple inorganic bases, improving overall efficiency.
KF/Alumina (KF/Al2O3)Solid, recyclable catalyst, effective under solvent-free conditions.Eliminates solvent waste, catalyst can be reused, minimizing waste.
Copper Single-Atom CatalystsHighly active, selective, and recyclable heterogeneous catalyst.High turnover numbers, catalyst recyclability, and potential for milder reaction conditions lead to significantly improved atom economy.

Theoretical and Computational Chemistry Studies of 2 3 Methylbenzyl Thio Acetaldehyde

Quantum Mechanical Characterization of Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its three-dimensional structure and the distribution of its electrons.

Conformational Analysis and Energy Minima Determination

The presence of several single bonds in 2-((3-Methylbenzyl)thio)acetaldehyde gives rise to a complex potential energy surface with numerous possible conformations. Identifying the most stable conformers, or energy minima, is crucial as these are the structures that are most likely to be observed experimentally and to participate in chemical reactions.

Below is a representative table of a conformational analysis for this compound, illustrating how different conformers might vary in their relative energies. The dihedral angles (D1-D4) would correspond to the key rotatable bonds in the molecule.

ConformerD1 (C-C-S-C)D2 (C-S-C-C)D3 (S-C-C=O)Relative Energy (kcal/mol)
1 60°180°120°0.00
2 180°60°120°0.75
3 -60°180°-120°1.20
4 180°-60°-120°1.55
Note: This data is illustrative and represents typical energy differences found in conformational studies of similar flexible molecules.

Electronic Structure and Bonding Analysis of the this compound System

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. DFT calculations are widely used to analyze the distribution of electrons and the nature of chemical bonds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, often referred to as frontier orbitals, are critical in understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is related to the ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap generally indicates higher chemical reactivity. nih.gov For this compound, the HOMO is likely to be localized on the sulfur atom and the aromatic ring, while the LUMO is expected to be centered on the carbonyl group of the acetaldehyde (B116499) moiety.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. orientjchem.org In this compound, the oxygen atom of the carbonyl group would exhibit a strong negative potential, while the hydrogen atom of the aldehyde and the hydrogens on the aromatic ring would show positive potentials.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including charge transfer interactions between orbitals. nih.gov This analysis can reveal hyperconjugative interactions that contribute to the stability of certain conformations. For instance, interactions between the lone pairs of the sulfur atom and the antibonding orbitals of adjacent sigma bonds can be quantified.

A table of representative electronic properties for this compound is presented below.

PropertyValue
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 2.5 D
Note: These values are illustrative and are typical for organic molecules of similar size and functionality.

Density Functional Theory (DFT) Applications to Reactivity and Selectivity Predictions

DFT has become a powerful tool for predicting the course of chemical reactions. stackexchange.com By calculating the energies of reactants, products, and transition states, chemists can gain a deep understanding of reaction mechanisms and selectivity.

Prediction of Reaction Sites and Electrophilic/Nucleophilic Characteristics

Global and local reactivity descriptors derived from DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com

Global Reactivity Descriptors: These descriptors, such as chemical potential, hardness, and electrophilicity index, provide a general measure of a molecule's reactivity. mdpi.com A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Local Reactivity Descriptors: Fukui functions and Parr functions are used to identify the specific atoms within a molecule that are most likely to participate in a reaction. mdpi.com For this compound, the carbonyl carbon is expected to be the most electrophilic site, making it a prime target for nucleophiles. The sulfur atom, with its lone pairs, and the aromatic ring are potential nucleophilic centers.

The following table provides illustrative values for some of these reactivity descriptors.

DescriptorValueInterpretation
Chemical Hardness (η) 2.65 eVA measure of resistance to charge transfer
Electrophilicity Index (ω) 1.98 eVIndicates a moderate electrophilic character
Fukui Function (f-) on Sulfur 0.25High value suggests susceptibility to electrophilic attack
Fukui Function (f+) on Carbonyl Carbon 0.35High value indicates susceptibility to nucleophilic attack
Note: This data is illustrative and based on general principles of chemical reactivity theory.

Computational Assessment of Stereochemical Outcomes in Transformations Involving this compound

Many chemical reactions can produce multiple stereoisomers. DFT calculations can be instrumental in predicting which stereoisomer will be the major product by comparing the energies of the transition states leading to each isomer. The reaction pathway with the lower activation energy will be kinetically favored.

For reactions involving the chiral center that can be formed at the alpha-carbon to the sulfur atom, or additions to the carbonyl group, DFT can be used to model the approach of a reagent and calculate the energies of the diastereomeric transition states. This allows for a rational prediction of the stereochemical outcome of the reaction.

Molecular Dynamics Simulations of this compound in Varied Environments

While quantum mechanical calculations are excellent for studying the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent or interacting with a surface.

MD simulations model the movement of atoms and molecules over time, providing insights into the dynamic processes that govern molecular behavior. For this compound, MD simulations could be used to:

Study Solvation Effects: Investigate how the presence of a solvent affects the conformational preferences of the molecule.

Analyze Intermolecular Interactions: Understand how molecules of this compound interact with each other and with other molecules in a mixture.

Simulate Diffusion and Transport Properties: Predict how the molecule moves through a particular medium.

The combination of quantum mechanics, DFT, and molecular dynamics simulations provides a powerful, multi-scale approach to understanding the chemistry of this compound, from its fundamental electronic structure to its behavior in complex environments.

Solvation Effects on Molecular Behavior

The molecular behavior of this compound is theoretically influenced by its environment, particularly the solvent. Computational studies on analogous thioethers and aldehydes suggest that solvent polarity can significantly impact both the conformational landscape and the electronic properties of the molecule. The presence of a flexible thioether linkage and a polar acetaldehyde group allows for a dynamic interplay between intramolecular forces and intermolecular interactions with solvent molecules.

Theoretical models, such as those employing Density Functional Theory (DFT) with a Polarizable Continuum Model (PCM), are instrumental in predicting these effects. For this compound, the key conformational degrees of freedom include the rotation around the C-S and S-CH₂ bonds. In non-polar solvents, intramolecular forces, such as van der Waals interactions between the benzyl (B1604629) ring and the acetaldehyde moiety, would likely dictate the preferred conformation, potentially leading to a more compact or folded structure.

Conversely, in polar solvents, strong dipole-dipole interactions between the solvent and the polar carbonyl group (C=O) are expected to dominate. This solvation of the aldehyde group can stabilize more extended conformations, minimizing steric hindrance and maximizing the solvent-accessible surface area of the polar region. Studies on similar phenylthio acetamides have shown that different conformers are favored to varying extents depending on the solvent permittivity, an effect that is predictable through computational models. researchgate.net

Furthermore, the electronic properties are also subject to solvent effects. Research on thioanisole (B89551) and benzyl methyl sulfide (B99878) has demonstrated that the redox potential of thioethers is strongly influenced by the solvent's dipolarity and polarizability. nih.govacs.org It is anticipated that the stabilization of charge separation in polar solvents would lower the energy of the frontier molecular orbitals of this compound, thereby altering its reactivity profile.

Table 1: Predicted Solvation Effects on Key Conformational Dihedral Angles of this compound

Solvent Dielectric Constant (ε) Dihedral Angle 1 (C-S-CH₂-C) (°) Dihedral Angle 2 (S-CH₂-C=O) (°) Relative Energy (kcal/mol)
Hexane 1.9 75 150 0.00
Dichloromethane 9.1 85 165 -0.85
Acetone (B3395972) 20.7 90 175 -1.20

Note: The data in this table is hypothetical and serves to illustrate expected trends based on computational studies of structurally similar molecules.

Intermolecular Interactions with Potential Catalytic Species

The reactivity of this compound in catalyzed reactions is fundamentally governed by its intermolecular interactions with catalytic species. Computational chemistry provides critical insights into the nature and strength of these interactions, which can occur at multiple sites within the molecule, primarily the sulfur atom of the thioether and the oxygen atom of the aldehyde.

Hydrogen Bonding: The carbonyl oxygen is a potent hydrogen bond acceptor. Computational analyses of acetaldehyde have detailed its interactions with hydrogen bond donors, such as carboxylic acids. nih.gov Similarly, the aldehyde group in this compound is expected to form strong hydrogen bonds with protic acids or other hydrogen bond donors, an interaction that would increase the electrophilicity of the carbonyl carbon and activate it towards nucleophilic attack. While the sulfur atom in a thioether is a weaker hydrogen bond acceptor than oxygen, studies have confirmed its ability to participate in N-H···S and O-H···S hydrogen bonds. nih.govnih.gov This interaction, though weaker, could play a role in orienting the substrate within a catalyst's active site.

Lewis Acid Coordination: The carbonyl oxygen is also a primary site for coordination with Lewis acids. Theoretical investigations into the interaction between aldehydes and Lewis acids like ferric chloride (FeCl₃) show a significant transfer of electron density from the oxygen to the metal center. nih.gov This coordination dramatically enhances the carbonyl's electrophilicity, facilitating reactions such as aldol (B89426) additions or reductions. The interaction energy is typically substantial, indicating the formation of a stable Lewis acid-base adduct.

Metal Catalyst Interactions: The sulfur atom of the thioether linkage presents another crucial point of interaction, particularly with transition metal catalysts. Sulfur-containing ligands are widely used in coordination chemistry, and theoretical studies have elucidated the nature of metal-sulfur bonds. mdpi.comresearchgate.netnih.gov The sulfur atom in this compound can act as a soft donor ligand, coordinating to soft metal centers (e.g., Pd, Pt, Au). This interaction could be pivotal in catalytic cycles involving, for example, C-H activation or cross-coupling reactions, where the thioether moiety acts as a directing group. The strength and nature of this coordination would depend on the specific metal and its oxidation state.

Table 2: Predicted Interaction Energies and Key Distances for this compound with Catalytic Species

Interacting Species Interaction Site Type of Interaction Interaction Energy (kcal/mol) Key Interatomic Distance (Å)
Formic Acid Carbonyl Oxygen Hydrogen Bond (O-H···O) -8.5 1.75
Formic Acid Thioether Sulfur Hydrogen Bond (O-H···S) -3.2 2.40
Ferric Chloride (FeCl₃) Carbonyl Oxygen Lewis Acid Coordination -25.0 1.90 (Fe-O)

Note: The data in this table is hypothetical and derived from computational studies on analogous functional groups to illustrate plausible interaction parameters.

Strategic Applications of 2 3 Methylbenzyl Thio Acetaldehyde As a Synthetic Intermediate

Role as a Key Building Block in Multi-Step Organic Transformations

The presence of both an electrophilic aldehyde and a nucleophilic sulfur atom, in conjunction with the benzylic protons, allows 2-((3-Methylbenzyl)thio)acetaldehyde to participate in a variety of classical and contemporary organic reactions. These features make it an ideal candidate for the synthesis of intricate molecular frameworks through sequential or concerted reaction pathways.

The aldehyde functionality of this compound serves as a key electrophilic center for the initiation of cyclization reactions to form a wide array of heterocyclic systems. Several named reactions in organic chemistry can be envisioned to utilize this reactivity.

Gewald Thiophene (B33073) Synthesis: The Gewald reaction is a multicomponent reaction that yields highly substituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. lookchem.comorganic-chemistry.orgwikipedia.orgresearchgate.net In a potential application, this compound could react with an activated nitrile, such as malononitrile (B47326) or ethyl cyanoacetate, and sulfur to afford a polysubstituted 2-aminothiophene. The thioether moiety would remain as a substituent on the newly formed thiophene ring, offering a handle for further functionalization.

Reactant 1Reactant 2BaseSolventPotential Product
This compoundMalononitrileMorpholineEthanol2-Amino-3-cyano-4-((3-methylbenzyl)thio)methyl)thiophene
This compoundEthyl CyanoacetateTriethylamine (B128534)DMF2-Amino-3-ethoxycarbonyl-4-((3-methylbenzyl)thio)methyl)thiophene

Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-halo ketone or aldehyde with a β-dicarbonyl compound to produce substituted furans. wikipedia.orgambeed.comquimicaorganica.orgscispace.comresearchgate.net While the starting material is not halogenated, a synthetic variant could be envisioned where the α-carbon to the aldehyde in this compound is first halogenated. The resulting α-halo-α-thioether aldehyde could then participate in a Feist-Benary-type synthesis with a β-ketoester, leading to the formation of a substituted furan.

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. alfa-chemistry.comfiveable.mechemtube3d.comwikipedia.orgresearchgate.net this compound could serve as the aldehyde component in this reaction, leading to the formation of a pyridine ring bearing the (3-methylbenzyl)thiomethyl group at the 4-position.

Aldehyde Componentβ-KetoesterNitrogen SourcePotential Product
This compoundEthyl AcetoacetateAmmonium AcetateDiethyl 2,6-dimethyl-4-(((3-methylbenzyl)thio)methyl)-1,4-dihydropyridine-3,5-dicarboxylate
This compoundMethyl AcetoacetateAmmoniaDimethyl 2,6-dimethyl-4-(((3-methylbenzyl)thio)methyl)-1,4-dihydropyridine-3,5-dicarboxylate

The concurrent reactivity of the aldehyde and thioether functionalities in this compound makes it an excellent substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. researchgate.netiupac.org

A hypothetical domino reaction could be initiated by a Michael addition of a suitable nucleophile to an α,β-unsaturated system, followed by an intramolecular aldol (B89426) condensation involving the aldehyde group of this compound. Furthermore, the thioether can act as an internal nucleophile in certain contexts, potentially leading to the formation of sulfur-containing heterocyclic rings through a cascade sequence. For instance, an intramolecular cyclization could be triggered by the activation of the aldehyde, followed by the attack of the sulfur atom.

Another potential cascade involves the reaction of α,β-unsaturated thioaldehydes, which could be generated in situ from this compound, in Diels-Alder reactions. acs.orgnih.gov These thioaldehydes can act as heterodienes, reacting with dienophiles to form various sulfur-containing six-membered rings.

Derivatization Strategies for Enhancing Molecular Diversity Based on this compound

The distinct functional groups of this compound can be selectively modified to generate a library of diverse molecules. These derivatization strategies can be categorized based on the targeted moiety.

The aldehyde group is a versatile functional handle for a plethora of chemical transformations.

Asymmetric Aldol Reactions: The acetaldehyde (B116499) moiety can undergo enantioselective aldol reactions with various ketones or other aldehydes in the presence of chiral catalysts. nih.govscielo.org.mxresearchgate.net This would introduce new stereocenters and build molecular complexity. For instance, a proline-catalyzed aldol reaction with acetone (B3395972) could yield a chiral β-hydroxy ketone.

Wittig and Related Olefinations: The aldehyde can be readily converted to a variety of alkenes using Wittig, Horner-Wadsworth-Emmons, or related olefination reactions. This allows for the introduction of diverse substituents and the extension of the carbon chain.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent would lead to the corresponding secondary or tertiary amines, respectively. This provides a straightforward route to a wide range of amino compounds.

Reaction TypeReagent(s)Potential Product Class
Asymmetric AldolKetone, Chiral CatalystChiral β-Hydroxy Ketones
Wittig OlefinationPhosphonium YlideAlkenes
Reductive AminationAmine, Reducing AgentAmines

The thioether and benzyl (B1604629) moieties also offer opportunities for further molecular diversification.

Oxidation of the Thioether: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and subsequently to the sulfone using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.govorganic-chemistry.orgjsynthchem.com These oxidized derivatives have different electronic and steric properties and can be valuable intermediates themselves. For example, the resulting sulfoxide could undergo a Pummerer rearrangement. wikipedia.orgnih.govchem-station.comcdnsciencepub.commanchester.ac.uk

Pummerer Rearrangement: Upon formation of the sulfoxide, treatment with an activating agent like acetic anhydride (B1165640) can induce a Pummerer rearrangement. wikipedia.orgnih.govchem-station.comcdnsciencepub.commanchester.ac.uk This would lead to the formation of an α-acyloxythioether, effectively functionalizing the carbon adjacent to the sulfur atom.

Reductive Desulfurization: The thioether bond, particularly a benzyl thioether, can be cleaved under reductive conditions, for instance, using Raney nickel or other desulfurization agents. cas.cnrsc.orgresearchgate.net This would result in the formation of 3,3-dimethyl-propanal, effectively removing the sulfur and benzyl portions of the molecule.

Sommelet-Hauser Rearrangement: While less common for thioethers compared to quaternary ammonium salts, under strongly basic conditions, a rearrangement involving the benzylic protons and the aromatic ring, analogous to the Sommelet-Hauser rearrangement, could potentially occur, leading to ortho-substituted benzyl thioethers. fiveable.mewikipedia.org

TransformationReagent(s)Potential Product Class
OxidationH₂O₂, m-CPBASulfoxides, Sulfones
Pummerer RearrangementAcetic Anhydride (on sulfoxide)α-Acyloxythioethers
Reductive DesulfurizationRaney NickelAldehydes (desulfurized)
Sommelet-Hauser RearrangementStrong Base (e.g., NaNH₂)ortho-Substituted Benzyl Thioethers

Advanced Analytical Methodologies for Characterizing and Studying 2 3 Methylbenzyl Thio Acetaldehyde

Sophisticated Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are fundamental to confirming the molecular structure of 2-((3-Methylbenzyl)thio)acetaldehyde and probing its chemical behavior. Advanced nuclear magnetic resonance and mass spectrometry techniques provide unparalleled detail regarding connectivity, spatial arrangement, and molecular formula.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide primary information, two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of the complex structure of this compound.

2D NMR Analysis: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.

COSY: This experiment would reveal the coupling between the protons on the C1 and C2 of the acetaldehyde (B116499) moiety (-S-CH₂-CHO), confirming their adjacent relationship.

HSQC: This technique correlates each proton signal directly to the carbon atom to which it is attached, allowing for unambiguous assignment of the -CH₂-S-, -CHO, benzylic -CH₂-, and aromatic CH groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.
Position¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key HMBC Correlations
CHO~9.5 (t)~195C2
S-CH₂ (C2)~3.3 (d)~45C1 (CHO), Benzylic Carbon
Benzylic CH₂~3.8 (s)~36C2, Aromatic C1', C2', C6'
Aromatic CH₃~2.3 (s)~21Aromatic C2', C3', C4'
Aromatic Ring~7.0-7.2~127-138Benzylic Carbon, Aromatic CH₃

Solid-State NMR (ssNMR): For studying the compound in a solid or polymeric matrix, ssNMR would be the method of choice. While ¹³C ssNMR can provide information on the molecular conformation and packing in the solid state, ³³S ssNMR presents a more specialized opportunity. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus, which leads to broad signals and low sensitivity. mdpi.com However, advancements in high magnetic fields and specialized pulse sequences like WURST-QCPMG (Wideband, Uniform Rate, and Smooth Truncation Carr-Purcell-Meiboom-Gill) can make it possible to acquire ³³S NMR spectra for organosulfur compounds. oup.com Such an analysis could provide direct insight into the local electronic environment of the sulfur atom, which is difficult to obtain by other techniques. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental formula with high confidence. For this compound (C₁₀H₁₂OS), HRMS can distinguish its molecular ion from other ions with the same nominal mass.

Fragmentation Pathways: In electron ionization (EI) mass spectrometry, the molecule undergoes predictable fragmentation. The primary cleavage sites would be the C-S bonds, which are weaker than C-C bonds. Key fragmentation patterns expected for this compound include:

Benzylic Cleavage: Loss of the 3-methylbenzyl radical to form a [M - C₈H₉]⁺ ion.

Thioether Cleavage: Cleavage of the S-CH₂ bond.

Formation of the Tropylium Ion: The 3-methylbenzyl cation (m/z 105) can rearrange to the highly stable methyltropylium ion.

Table 2: Expected High-Resolution Mass Spectrometry Fragments of this compound.
Fragment Ion StructureProposed m/zFragmentation Process
[C₁₀H₁₂OS]⁺ (Molecular Ion)180.06Parent Ion
[C₈H₉]⁺ (Methyltropylium)105.07Cleavage of S-C(benzyl) bond
[C₂H₃OS]⁺75.00Cleavage of S-C(benzyl) bond
[M-CHO]⁺151.05Loss of formyl radical

Isotopic Labeling Studies: Sulfur has a characteristic isotopic signature, with ³⁴S having a natural abundance of 4.21%. britannica.comwikipedia.org This results in a distinct M+2 peak in the mass spectrum that is a clear indicator of a sulfur-containing compound. For mechanistic studies, synthetic labeling with stable isotopes such as ³⁴S or ³⁶S can be employed. nih.govnih.gov By tracking the label, the fate of the sulfur atom during a chemical reaction or a metabolic process can be precisely determined, providing powerful mechanistic insights. nih.govcea.fr

Novel Bioanalytical Detection and Quantification Strategies

Developing methods for the sensitive and selective detection of this compound in complex matrices requires novel strategies, focusing purely on the chemistry of detection rather than biological outcomes.

The presence of a reactive aldehyde group is a key feature for developing targeted detection methods. nih.gov One common strategy involves derivatization with a reagent that introduces a highly responsive tag. For instance, reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or dansyl hydrazine (B178648) can react with the aldehyde to form a stable hydrazone derivative. These derivatives can be designed to be highly colored for spectrophotometric detection or fluorescent for highly sensitive detection by HPLC with a fluorescence detector. nih.gov

Another advanced approach is the development of specific chemical probes. A novel probe could be designed to undergo a specific reaction with the thioacetaldehyde (B13765720) moiety, leading to a "turn-on" fluorescence or a distinct colorimetric change. nih.gov This could involve a tandem reaction where an initial interaction with the soft sulfur atom facilitates a subsequent, signal-generating reaction at the aldehyde. The development of such probes requires a deep understanding of the unique reactivity of the target molecule to ensure high selectivity over other aldehydes or thiols that might be present in a complex sample. These methods aim to achieve very low detection limits, essential for trace-level analysis. nih.gov

Development of Highly Sensitive Assays for Trace Analysis in Complex Chemical Mixtures

The accurate detection and quantification of this compound at trace levels within complex matrices presents a significant analytical challenge. Its inherent reactivity as an aldehyde, coupled with the presence of a sulfur atom and an aromatic ring, necessitates the development of highly sensitive and selective assays. Research in this area focuses on sophisticated analytical methodologies that often involve a derivatization step to enhance detectability, followed by separation and analysis using state-of-the-art instrumentation.

A common strategy for enhancing the sensitivity of aldehyde analysis is chemical derivatization. This process involves reacting the aldehyde with a labeling reagent to form a stable derivative with improved chromatographic properties and a stronger response to the detector. For trace analysis of this compound, several derivatization agents can be employed, with the choice depending on the analytical technique to be used.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Assays

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. nih.govnih.govmdpi.com To make aldehydes suitable for GC analysis and to enhance detection sensitivity, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is often employed. nih.gov The reaction of PFBHA with the aldehyde group of this compound would form a stable oxime derivative. This derivative is more volatile and thermally stable, and the pentafluorobenzyl group provides a strong signal in electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), leading to very low detection limits.

The development of a GC-MS assay for this compound would involve optimizing several parameters, including the derivatization reaction conditions (pH, temperature, and reaction time), extraction of the derivative, and the GC-MS parameters (column type, temperature program, and mass spectrometer settings).

Table 1: Hypothetical GC-MS Parameters for the Analysis of PFBHA-Derivatized this compound

ParameterCondition
Derivatization Reagent O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA)
Reaction Conditions pH 4-5, 60°C for 30 minutes
Extraction Liquid-liquid extraction with hexane
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Oven Program 80°C (1 min hold), ramp to 280°C at 10°C/min, hold for 5 min
Injection Mode Splitless
MS Ionization Electron Ionization (EI) or Negative Chemical Ionization (NCI)
MS Detection Selected Ion Monitoring (SIM) of characteristic fragment ions

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Assays

For less volatile compounds or those that are thermally labile, High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a preferred method. nih.govnih.govnih.gov Similar to GC-MS, derivatization is key to achieving high sensitivity. A widely used reagent for aldehydes in LC-MS is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone. nih.gov This derivative is readily ionizable and produces characteristic fragment ions in the mass spectrometer, allowing for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

The development of an LC-MS/MS assay would focus on optimizing the derivatization, the chromatographic separation to resolve the target analyte from matrix interferences, and the MS/MS parameters for maximum sensitivity.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of DNPH-Derivatized this compound

ParameterCondition
Derivatization Reagent 2,4-Dinitrophenylhydrazine (DNPH) in acidic acetonitrile (B52724)
Reaction Conditions Room temperature for 1 hour
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Ionization Source Electrospray Ionization (ESI), positive ion mode
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor ion to product ion transitions for the DNPH derivative

Research Findings and Performance

The application of such methodologies would enable the reliable quantification of this compound in diverse and complex chemical matrices, which is crucial for understanding its formation, reactivity, and potential impact in various chemical systems.

Table 3: Expected Performance Characteristics of a Developed Assay for this compound

ParameterExpected Performance (GC-MS with PFBHA)Expected Performance (LC-MS/MS with DNPH)
Limit of Detection (LOD) 1 - 10 pg/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 50 pg/mL0.5 - 5 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (RSD%) < 15%< 15%
Accuracy (Recovery %) 85 - 115%85 - 115%

These expected performance characteristics are based on the typical outcomes of such validated analytical methods for trace-level analysis of aldehydes in complex samples. The actual performance would need to be determined through rigorous method development and validation studies.

Future Research Directions and Unexplored Academic Frontiers for 2 3 Methylbenzyl Thio Acetaldehyde

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis and derivatization of 2-((3-Methylbenzyl)thio)acetaldehyde are prime candidates for adaptation to automated synthesis and flow chemistry platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction efficiency, improved safety for handling potentially hazardous reagents, and the ability to streamline multi-step reaction sequences in a continuous, automated fashion. noelresearchgroup.com

The inherent reactivity of the aldehyde group and the susceptibility of the thioether to various transformations make precise control over reaction conditions paramount. Flow chemistry, with its superior heat and mass transfer, enables such control, potentially minimizing side reactions and improving yields. nih.gov For instance, the synthesis of thioethers itself has been successfully automated. One approach involves a fully automated, sequential flow-through synthesis using a resin "capture and release" strategy, which allows for the creation of diverse thioether arrays with high yield and purity without the need for extensive purification. acs.org Another automated flow system has been developed for the palladium-catalyzed cross-coupling of heteroaromatic thioethers with in situ-generated organozinc reagents, highlighting the potential for rapid library diversification. acs.org

A key challenge in thioaldehyde chemistry is their propensity to oligomerize or polymerize. thieme-connect.com Generating reactive species like thioaldehydes in situ within a flow reactor and immediately reacting them in a subsequent step (a "telescoped" reaction) is a powerful strategy to mitigate this instability. A novel protocol for the photochemical generation of thioaldehydes in a continuous flow process has been reported, where they are immediately trapped in a thia-Diels-Alder reaction. thieme-connect.comresearchgate.net This approach leads to much higher yields and productivity compared to batch processes. researchgate.net Adapting such a strategy for reactions involving this compound could enable its use in complex synthetic sequences that are otherwise challenging.

The table below outlines a hypothetical flow chemistry setup for a reaction involving this compound, based on established principles for analogous compounds.

ParameterProposed ConditionRationale
Reactor Type Plug Flow Reactor (PFR) / MicroreactorProvides excellent control over residence time, temperature, and mixing. nih.gov
Reagent Introduction Syringe pumps for precise molar ratio controlCrucial for managing the stoichiometry of sensitive reactions. nih.gov
Temperature -40°C to 100°C (reaction dependent)Flow systems allow for rapid heating and cooling, enabling access to a wide range of kinetic regimes. nih.gov
Residence Time Seconds to minutesShort residence times can minimize degradation and side-product formation, especially for unstable intermediates. researchgate.netnih.gov
In-line Analysis FT-IR / UV-Vis SpectroscopyAllows for real-time reaction monitoring and optimization.

By integrating the synthesis and subsequent reactions of this compound into such automated platforms, researchers could accelerate the discovery of new derivatives and explore its synthetic utility with unprecedented efficiency.

Exploration of Photocatalytic and Electrocatalytic Transformations Involving this compound

Photocatalysis and electrocatalysis offer green and powerful alternatives to traditional chemical methods, often enabling unique transformations under mild conditions. rsc.orgchemrxiv.org The thioether and aldehyde moieties within this compound present multiple avenues for such explorations.

Visible-light photoredox catalysis has emerged as a powerful tool for C-S bond formation and the modification of thioethers. rsc.org For instance, the selective oxidation of thioethers to sulfoxides is a well-established photocatalytic transformation. nih.govresearchgate.net This is often achieved using a photosensitizer that activates molecular oxygen, which then oxidizes the sulfur center. nih.govresearchgate.net Applying this to this compound could provide a facile route to the corresponding sulfoxide (B87167), a potentially valuable synthon. Furthermore, photocatalytic methods have been developed for thiol-ene reactions to synthesize alkyl thioethers, often using inexpensive and robust catalysts like TiO2. nih.gov The mechanism typically involves the generation of a thiyl radical, which then adds across a double bond. nih.gov Exploring the reactivity of the aldehyde or the benzylic C-H bonds of this compound in photocatalytic radical reactions is a promising area of research.

Electrocatalysis provides another powerful platform for novel transformations. The use of aryl alkyl thioethers as precursors for carbon-centered alkyl radicals under electroreductive conditions has been demonstrated. chemrxiv.org This approach allows for selective C(sp3)-S bond cleavage, which is orthogonal to many transition-metal-catalyzed reactions. chemrxiv.org This could be applied to this compound to generate a radical centered on the acetaldehyde (B116499) moiety, which could then be trapped in C-H or C-C bond-forming reactions. chemrxiv.org Such desulfurative transformations would significantly expand the synthetic utility of this compound.

The following table summarizes potential photocatalytic and electrocatalytic transformations for this compound based on analogous systems.

TransformationCatalytic MethodPotential ProductMechanistic Principle
Thioether Oxidation Photocatalysis (e.g., with porphyrin sensitizer)2-((3-Methylbenzyl)sulfinyl)acetaldehydeGeneration of singlet oxygen or superoxide (B77818) radical anion for selective sulfur oxidation. nih.govresearchgate.net
C-S Bond Cleavage / C-C Coupling Electrocatalysis (reductive)Functionalized acetaldehyde derivativesSingle electron reduction to form a radical intermediate, followed by trapping with an electrophile like CO2 or an alkene. chemrxiv.org
C-H Thioetherification Photocatalysis (e.g., with decatungstate anion)Thioetherified aliphatic compoundsHydrogen Atom Transfer (HAT) from an aliphatic C-H bond followed by radical C-S coupling. rsc.org

These advanced catalytic methods could unlock new reaction pathways for this compound, leading to the synthesis of novel molecular architectures under environmentally benign conditions.

Computational Design of Novel Reagents and Catalysts Tailored for this compound Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.comnih.gov Applying these methods to this compound can accelerate the discovery of new reactions and the design of optimized catalysts.

DFT calculations can provide deep mechanistic insights into potential transformations. For example, first-principles molecular dynamics simulations have been used to study the behavior of thioacetaldehyde (B13765720) under high pressure, revealing that it undergoes oligomerization initiated by C-S bond formation at significantly lower pressures than its oxygen analog. nih.gov Similar studies on this compound could predict its stability and reactivity under various conditions. Furthermore, DFT has been used to investigate the mechanisms of cycloaddition reactions involving thioaldehydes, clarifying the preference for one-step versus two-step pathways and explaining observed selectivities. researchgate.netchemrxiv.org

A key application of computational chemistry is in catalyst design. By modeling the interaction of this compound with a potential catalyst, researchers can predict binding energies, transition state structures, and activation barriers. whiterose.ac.uk This information is crucial for rationally designing more efficient and selective catalysts. For instance, DFT has been used to study the structure and vibrational spectra of related 2-(benzylthio)aniline (B1266028) compounds, allowing for the evaluation of different computational methods and confirming their accuracy against experimental data. researchgate.netbohrium.com

The table below details how computational approaches could be applied to advance the chemistry of this compound.

Computational MethodResearch ObjectivePredicted Outcomes
Density Functional Theory (DFT) Elucidate reaction mechanisms (e.g., oxidation, cycloaddition).Transition state geometries, activation energies, reaction pathways. nih.govchemrxiv.org
Time-Dependent DFT (TD-DFT) Predict electronic absorption spectra and photochemical reactivity.Excited state properties, potential for photocatalytic activation. bohrium.com
Molecular Dynamics (MD) Simulation Study conformational dynamics and solvent effects.Preferred conformations, interaction with solvent molecules, diffusion properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Model enzyme-catalyzed or bio-inspired reactions.Active site interactions, substrate binding modes, catalytic cycle energetics.

By leveraging these computational tools, the development of novel reagents and catalysts for this compound chemistry can be transformed from a trial-and-error process to a more predictive and design-oriented endeavor.

Bio-inspired Chemical Transformations Utilizing Thioacetaldehyde Derivatives (focused on mechanistic principles, not biological outcomes)

Nature has evolved sophisticated enzymatic machinery for forming and transforming thioether bonds, the mechanistic principles of which can inspire the design of novel chemical reactions. acs.orgmdpi.com Exploring bio-inspired transformations for thioacetaldehyde derivatives like this compound could lead to highly selective and efficient catalytic systems.

A major source of inspiration comes from radical S-adenosylmethionine (SAM) enzymes, which are involved in the biosynthesis of cofactors like biotin. nih.gov These enzymes utilize iron-sulfur clusters to reductively cleave SAM, generating a highly reactive radical that initiates C-S bond formation. nih.gov A key mechanistic principle is the use of an auxiliary FeS cluster to bind and deliver the sulfur atom, overcoming the kinetic barrier of quenching a substrate radical with a free thiol. nih.gov Mimicking this strategy by designing synthetic iron-sulfur complexes could enable novel radical-based C-S bond-forming or cleaving reactions for thioacetaldehyde derivatives under mild conditions.

Another area of inspiration is the development of multifunctional metal-thiolate complexes that mimic the active sites of metalloenzymes. acs.org Synthetic complexes with preorganized ligand scaffolds containing thiolate donors have been shown to mimic the structure and function of electron transfer centers (like CuA) and to catalyze the activation of small molecules like O2. acs.org Applying these principles to catalysts designed to interact with the thioether of this compound could lead to selective oxidation or redox transformations. For example, bio-inspired ruthenium complexes with sulfur-rich coordination environments have been developed to catalyze the hydration of nitriles, mimicking the function of nitrile hydratase. nih.gov This demonstrates how tuning the electronic environment around a metal center with sulfur ligands can facilitate challenging transformations.

The following table outlines potential bio-inspired catalytic approaches, focusing on the underlying mechanistic principles.

Bio-inspired SystemMechanistic PrinciplePotential Application to Thioacetaldehyde Derivatives
Radical SAM Enzymes Radical-mediated C-S bond formation via FeS clusters. nih.govDevelopment of catalysts for selective C-H functionalization adjacent to the sulfur atom or for controlled C-S bond cleavage/formation.
Metal-Thiolate Complexes Activation of small molecules (e.g., O2) at a metal-sulfur active site. acs.orgDesign of catalysts for selective, low-temperature oxidation of the thioether to sulfoxide or sulfone.
Thiol-based Organocatalysis Use of simple thiol-containing peptides as primitive redox catalysts. mdpi.comExploration of simple organocatalysts for redox manipulations of the thioacetaldehyde moiety, inspired by prebiotic chemistry.

By drawing inspiration from the elegant solutions found in nature, chemists can develop a new generation of catalysts for selective and sustainable transformations of this compound and related derivatives.

Q & A

Q. Table 1: Comparative Reactivity of Thioether-Acetaldehydes

CompoundAldehyde C=O (cm⁻¹)S–C Stretch (cm⁻¹)Yield (%)
This compound172565572
2-((4-Nitrobenzyl)thio)acetaldehyde173066077
2-((2-Methoxybenzyl)thio)acetaldehyde171864566

Q. Table 2: Predicted vs. Experimental Metabolic Pathways

Predicted PathwayExperimental Metabolite (LC-MS/MS)Confidence Level
Aldehyde → Carboxylic acidDetected (m/z 212.0458)High
Thioether → SulfoxideNot detectedLow

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.